![molecular formula C7H9N5 B1386135 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine CAS No. 1156389-51-3](/img/structure/B1386135.png)
1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine
Overview
Description
Synthesis Analysis
Several synthetic routes have been explored to obtain this compound. One notable method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]Triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol. This approach yields a series of novel derivatives, including 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine .
Scientific Research Applications
Drug Discovery and Development
Triazolo[4,3-a]pyrazine derivatives exhibit a wide range of biological activities which are significant in drug discovery programs. They have been noted for their antidiabetic , anti-platelet , anti-fungal , anti-bacterial , anti-malarial , anti-tubercular , and anticonvulsant properties . For instance, the key pharmacophore of sitagliptin phosphate, a drug used to treat type II diabetes mellitus, is 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine.
Energetic Materials Design
Fused ring energetic materials are designed for various applications by altering the kind or site of substituent groups. A detailed study based on X-ray diffraction illustrates the relationship between weak interactions and the sensitivity of these materials .
Synthetic Chemistry
Recent advances in synthetic chemistry involve the synthesis of 1,2,3-triazole derivatives. These compounds have been a focus of detailed studies due to their potential applications in various synthetic processes .
Microwave-Mediated Synthesis
A catalyst-free and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This process involves a tandem reaction using enaminonitriles and benzohydrazides .
Pharmacological Activities
Triazolothiadiazine and its derivatives exhibit diverse pharmacological activities such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition (e.g., carbonic anhydrase inhibitors, cholinesterase inhibitors) .
Antibacterial Activity
Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and characterized for their antibacterial activity using various techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Mechanism of Action
Target of Action
The primary targets of 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation can lead to various types of cancer .
Mode of Action
This compound interacts with its targets by inhibiting their activities . The inhibition of c-Met/VEGFR-2 kinases disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting an anti-cancer effect .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, it disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis . This disruption can lead to the death of cancer cells and the inhibition of tumor growth .
Pharmacokinetics
Similar compounds have been shown to have satisfactory activity compared with lead compounds
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . For example, one derivative of the compound showed potent activity against A549, MCF-7, and Hela cancer cell lines . It also inhibited the growth of A549 cells in a dose-dependent manner and induced late apoptosis of these cells .
properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-5(8)7-11-10-6-4-9-2-3-12(6)7/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLOSVJGMUQZLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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